![molecular formula C17H13NO2S2 B12558312 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol CAS No. 143231-99-6](/img/structure/B12558312.png)
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol is a complex organic compound characterized by the presence of both phenol and pyridine rings, connected through sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant to various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Known for its antiproliferative activity and potential use in cancer therapy.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: A class of compounds with diverse biological activities.
Uniqueness
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
143231-99-6 |
|---|---|
Fórmula molecular |
C17H13NO2S2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[6-(4-hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol |
InChI |
InChI=1S/C17H13NO2S2/c19-12-4-8-14(9-5-12)21-16-2-1-3-17(18-16)22-15-10-6-13(20)7-11-15/h1-11,19-20H |
Clave InChI |
ISXLZXXPHRDXLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)SC2=CC=C(C=C2)O)SC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
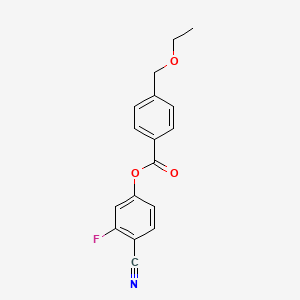
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)


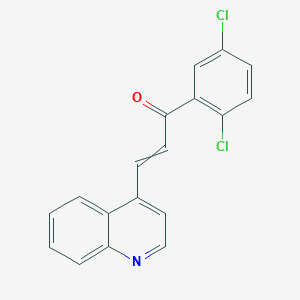
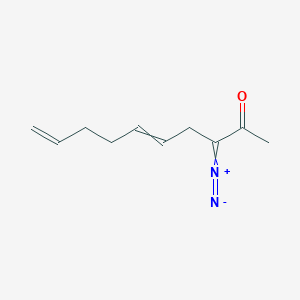
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)
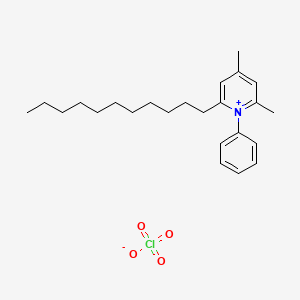
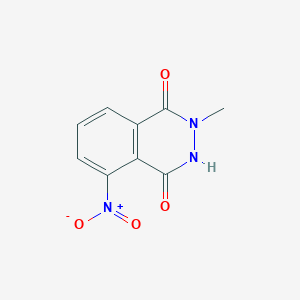
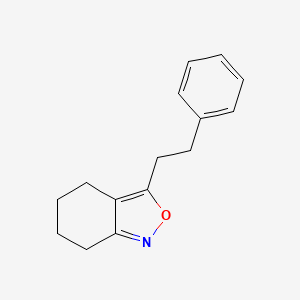
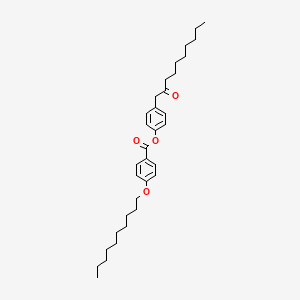
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
